ZK-994 was developed by Berlex Biosciences and is classified under lipoxin analogs. These compounds are derived from the metabolism of arachidonic acid, a polyunsaturated fatty acid involved in inflammatory responses. The structural modifications in ZK-994 include the insertion of a 3-oxa group and the substitution of a tetraene with a trienyne structure, which enhances its stability compared to its predecessors like lipoxin A4 and other first-generation analogs .
The synthesis of ZK-994 involves several key steps aimed at modifying the natural lipoxin structure to improve its pharmacokinetic properties.
ZK-994 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The molecular structure can be represented as follows:
This structure allows ZK-994 to interact effectively with biological targets involved in inflammation resolution .
ZK-994 undergoes various chemical reactions that are pivotal for its pharmacological activity:
The compound exhibits enhanced half-life due to its structural modifications, allowing it to exert prolonged anti-inflammatory effects in vivo .
ZK-994 exerts its biological effects primarily through:
In experimental models, systemic administration of ZK-994 demonstrated significant reductions in airway hyperreactivity and inflammatory markers .
ZK-994 exhibits several notable physical and chemical properties:
The compound's physical properties contribute to its bioavailability and efficacy as an anti-inflammatory agent .
ZK-994 has several potential applications in scientific research and therapeutic settings:
Lipoxins (LXs), including Lipoxin A4 (LXA4) and its epimers, are endogenous eicosanoids derived from arachidonic acid that function as specialized pro-resolving mediators (SPMs). Unlike immunosuppressive agents, LXs actively promote the resolution of inflammation through:
The therapeutic potential of native LXs is limited by three key vulnerabilities:
ZK-994 (5S,6R,7E,9E,13E,15S)-16-(4-fluorophenoxy)-3-oxa-5,6,15-trihydroxy-7,9,13-hexadecatrien-11-ynoic acid) represents a second-generation lipoxin mimetic developed by Berlex Biosciences. Its design incorporated two critical innovations:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7